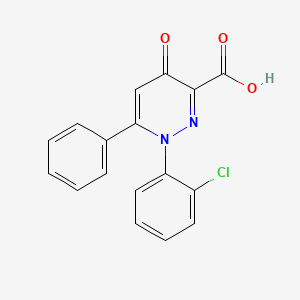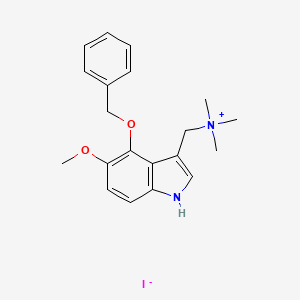
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a trimethylmethanaminium moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
The synthesis of 1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the benzyloxy group can be introduced by reacting the indole derivative with benzyl chloride in the presence of a base.
Quaternization: The final step involves the quaternization of the nitrogen atom in the indole ring with trimethylmethanaminium iodide to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other substituents using appropriate nucleophiles.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
科学研究应用
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(1H-indol-3-yl)ethanone: This compound shares the indole core but has different substituents, leading to distinct chemical and biological properties.
1-(4-Benzyloxyphenyl)-2-(1H-indol-3-yl)ethanone: Similar to the target compound but lacks the trimethylmethanaminium moiety, resulting in different reactivity and applications.
1-(4-Methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Bromide: This compound has a similar structure but with a bromide counterion instead of iodide, which can affect its solubility and reactivity.
属性
分子式 |
C20H25IN2O2 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
(5-methoxy-4-phenylmethoxy-1H-indol-3-yl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C20H25N2O2.HI/c1-22(2,3)13-16-12-21-17-10-11-18(23-4)20(19(16)17)24-14-15-8-6-5-7-9-15;/h5-12,21H,13-14H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
MXVKRXGCWZDHQE-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CC1=CNC2=C1C(=C(C=C2)OC)OCC3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


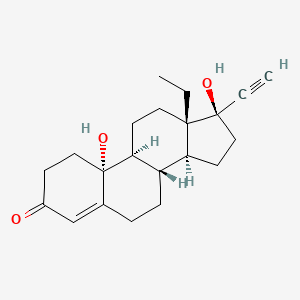
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
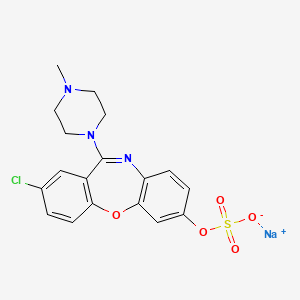
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
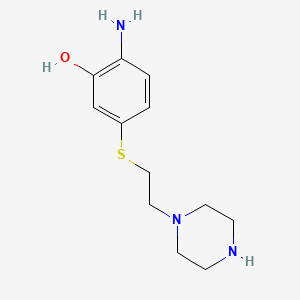
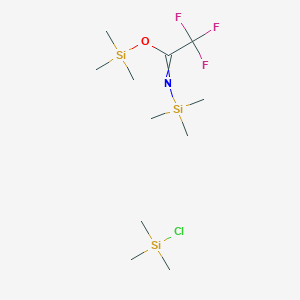
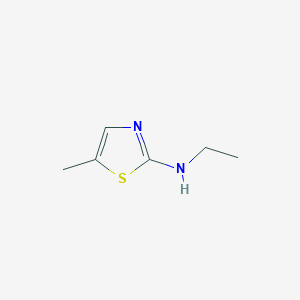
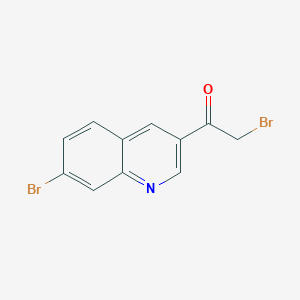
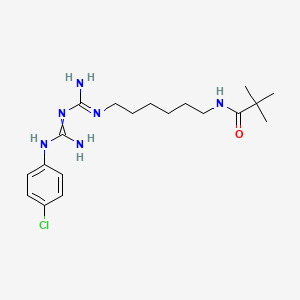

![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
